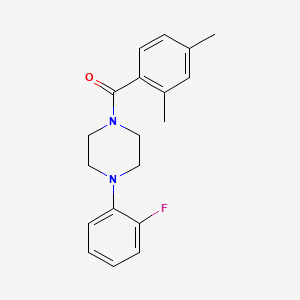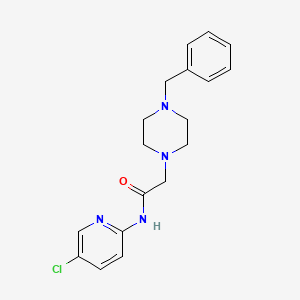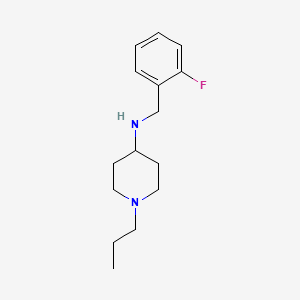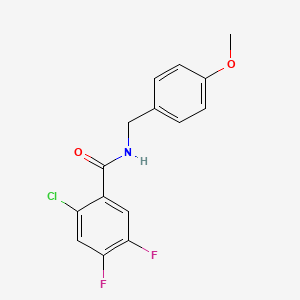![molecular formula C14H12BrNO4 B5772697 {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound with the molecular formula C14H12BrNO4. It is commonly used in scientific research for its ability to inhibit certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol has been widely used in scientific research for its ability to inhibit certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
The compound has also been shown to inhibit the activity of certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Mecanismo De Acción
The mechanism of action of {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its ability to bind to and inhibit certain enzymes and receptors in the body. The compound is able to bind to the active site of the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound is also able to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to inhibit certain enzymes and receptors in the body. The compound has been shown to increase levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound has also been shown to decrease heart rate, decrease blood pressure, and decrease muscle tone. These effects are largely due to the compound's ability to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its ability to inhibit the activity of the enzyme acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
One limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells in the body, and caution should be taken when handling and using the compound in lab experiments.
Direcciones Futuras
There are several future directions for research on {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of research could focus on the compound's potential as a treatment for cognitive disorders, such as Alzheimer's disease. The compound's ability to increase levels of acetylcholine in the brain could potentially be used to improve cognitive function and memory in patients with these disorders.
Another area of research could focus on the compound's potential as a treatment for cardiovascular disorders, such as hypertension. The compound's ability to decrease heart rate and blood pressure could potentially be used to treat these disorders.
Finally, future research could focus on the development of new compounds based on this compound. These compounds could potentially have improved efficacy and reduced toxicity compared to the original compound, and could be used in a variety of scientific research applications.
Métodos De Síntesis
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 3-nitrobenzyl alcohol, which is then reacted with 3-bromo-4-hydroxybenzaldehyde to form the desired compound.
Propiedades
IUPAC Name |
[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLLOSVGKBHAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)




![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)


![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
